7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a thienyl substituent at the 7-position. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-aminopyrazole with 3-thiophenecarboxaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring .
Scientific Research Applications
7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the thienyl substituent.
7-Phenylpyrazolo[1,5-a]pyrimidine: A similar compound with a phenyl group instead of a thienyl group.
7-(2-Furyl)pyrazolo[1,5-a]pyrimidine: A compound with a furyl group at the 7-position.
Comparison: 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other substituents like phenyl or furyl groups. This uniqueness can influence the compound’s reactivity, binding affinity, and photophysical properties, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C10H7N3S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H7N3S/c1-4-11-10-2-5-12-13(10)9(1)8-3-6-14-7-8/h1-7H |
InChI Key |
BHTIMGHTIIUQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC=NC3=CC=NN23 |
Origin of Product |
United States |
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